molecular formula C8H10ClN B057563 4-Chlorophenethylamine CAS No. 156-41-2

4-Chlorophenethylamine

Cat. No.: B057563
CAS No.: 156-41-2
M. Wt: 155.62 g/mol
InChI Key: SRXFXCKTIGELTI-UHFFFAOYSA-N
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Description

4-Chlorophenethylamine (CAS 156-41-2, molecular formula C₈H₁₀ClN) is a substituted phenethylamine featuring a chlorine atom at the para position of the benzene ring. Structurally, it consists of a phenethyl backbone (a benzene ring linked to an ethylamine chain) with a chlorine substituent at the 4-position (Figure 1). It is a colorless to pale yellow liquid with a boiling point of 233.4°C, density of 1.112 g/cm³, and low water solubility (0.6 g/L at 25°C) .

The compound is primarily used as a synthetic intermediate in organic chemistry. For example, it has been employed in copper-free click chemistry reactions and the synthesis of phosphine-containing benzoate derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chlorophenethylamine can be synthesized through several methods. One common method involves the reduction of 4-chlorobenzyl cyanide using potassium borohydride in ethanol. The reaction is carried out at room temperature (25°C) for about 2 hours. After the reaction, the mixture is filtered, and the solvent is removed by rotary evaporation. The product is then extracted using ethyl acetate and purified .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the catalytic hydrogenation of 4-chlorobenzyl cyanide using a suitable catalyst such as Raney nickel. The reaction is typically conducted under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

4-Chlorophenethylamine, also known as para-chlorophenethylamine, is characterized by the presence of a chlorine atom on the para position of the phenyl ring. Its molecular structure can be represented as follows:

  • Molecular Formula : C8H10ClN
  • CAS Number : 156-41-2

This compound is soluble in organic solvents and exhibits properties that make it suitable for various biological and chemical applications.

Neuropharmacology

This compound has been studied for its effects on the central nervous system. Research indicates that it acts as a neurostimulant, influencing neurotransmitter systems such as serotonin and dopamine. For example, studies have shown that related compounds like para-chloroamphetamine (PCA) inhibit the arginylation pathway, affecting protein degradation processes in neurons . This inhibition can lead to increased levels of certain proteins involved in G protein signaling, which are crucial for neuronal function.

Drug Development

The compound has been explored as a potential lead in drug development due to its structural similarities to other psychoactive substances. A series of substituted 3-(4-chlorophenyl)-1-(phenethyl)ureas have been synthesized and evaluated for their activity as allosteric modulators of cannabinoid receptors . These studies suggest that modifications to the phenethyl group can enhance potency and selectivity, indicating a promising avenue for developing new therapeutic agents targeting the endocannabinoid system.

Case Study 1: Neurostimulant Effects

In a study investigating the neurostimulant properties of PCA, researchers found that administration led to significant stabilization of RGS4 proteins in mouse brains. This stabilization was linked to impaired activation of GPCR downstream effectors, suggesting that this compound and its analogs could be useful in understanding signaling pathways involved in neurodevelopmental disorders .

Case Study 2: Allosteric Modulation

Another study focused on the structure-activity relationship (SAR) of various derivatives of this compound. The findings revealed that specific substitutions on the phenethyl moiety significantly influenced biological activity, with certain analogs demonstrating enhanced potency in modulating calcium mobilization through cannabinoid receptors . This underscores the potential for developing new drugs based on this compound's framework.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
NeuropharmacologyStudy of effects on neurotransmitter systemsStabilization of RGS4 proteins
Drug DevelopmentSynthesis of derivatives for cannabinoid receptor modulationEnhanced potency observed with specific SAR
Forensic ToxicologyAnalysis of designer drugs including this compound derivativesChallenges posed by designer amphetamines

Mechanism of Action

The mechanism of action of 4-Chlorophenethylamine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It is known to act as an agonist at serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to the modulation of neurotransmitter release and has implications in mood regulation and cognitive functions .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of 4-Chlorophenethylamine and Analogues

Compound Substituent(s) Position Molecular Formula Molecular Weight Key Features
This compound Chlorine (-Cl) 4 C₈H₁₀ClN 155.63 Non-psychoactive; synthetic intermediate
4-Methoxyphenethylamine Methoxy (-OCH₃) 4 C₉H₁₃NO 151.21 No CNS activity at 400 mg
4-Bromophenethylamine Bromine (-Br) 4 C₈H₁₀BrN 200.08 Higher dopamine transporter binding affinity vs. 4-Cl-PEA
3-Methoxyphenethylamine Methoxy (-OCH₃) 3 C₉H₁₃NO 151.21 Positional isomer of MPEA; no human trials
4-Fluorophenethylamine Fluorine (-F) 4 C₈H₁₀FN 139.17 Higher electronegativity; used in biocatalysis studies
DMPEA Dimethoxy (-OCH₃ ×2) 3,4 C₁₀H₁₅NO₂ 181.23 Studied for schizophrenia biomarkers

Pharmacological and Biochemical Properties

CNS Activity

This compound lacks psychoactive effects in humans even at high doses (500 mg orally), contrasting with amphetamine derivatives that exhibit stimulant properties. This is attributed to its inability to cross the blood-brain barrier effectively or bind to neurotransmitter receptors .

Dopamine Transporter Binding

Inhibition studies on the Drosophila melanogaster dopamine transporter (dDAT) revealed that 4-Cl-PEA (10 μM) inhibits [³H]nisoxetine binding by ~40%, compared to ~60% for 4-bromophenethylamine (4-BrPE). This suggests halogen size (Br > Cl) enhances binding affinity, likely due to increased van der Waals interactions (Figure 2) .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Boiling Point (°C) Density (g/cm³) Solubility (g/L, 25°C) LogP (Predicted)
This compound 233.4 1.112 0.6 2.08
4-Methoxyphenethylamine 245.0 1.035 1.2 1.45
4-Bromophenethylamine 240.0 1.450 0.3 2.65
4-Fluorophenethylamine 215.0 1.098 1.5 1.72

Key observations:

  • Halogen substituents reduce solubility (Cl/Br < F/OCH₃) due to increased hydrophobicity.
  • Methoxy groups improve solubility but lower logP values compared to halogens .

Biological Activity

4-Chlorophenethylamine (4-CPA) is a compound of interest in pharmacology due to its structural similarities to other biologically active phenethylamines, such as para-chloroamphetamine (PCA). This article explores the biological activity of 4-CPA, including its mechanisms, effects on neurotransmitter systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom at the para position of the phenethylamine structure. Its chemical formula is C8H10ClN, and it has a molecular weight of 171.63 g/mol. The compound's structure can be represented as follows:

C6H4(Cl)CH2CH2NH2\text{C}_6\text{H}_4(\text{Cl})-\text{CH}_2-\text{CH}_2-\text{NH}_2

4-CPA functions primarily as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) . It exhibits a mechanism similar to that of PCA, where it induces the release of serotonin, norepinephrine, and dopamine from presynaptic neurons. This action results in increased levels of these neurotransmitters in the synaptic cleft, contributing to its psychoactive effects.

Neurotoxicity

Research indicates that 4-CPA may exhibit neurotoxic effects similar to those observed with PCA. Studies have shown that high doses can lead to significant depletion of serotonin levels in animal models. For instance, a study reported that administration of PCA resulted in an approximate 80% decrease in serotonin markers after one week, while 4-CPA demonstrated a lesser degree of neurotoxicity with only a 20% to 50% decrease depending on the dose administered .

Pharmacological Effects

  • Serotonergic Activity :
    • At lower doses, 4-CPA can enhance mood and produce stimulant effects due to increased serotonin levels.
    • Higher doses lead to prolonged depletion of serotonin, which can result in behavioral changes such as hypoactivity and increased anxiety-like behaviors in animal models .
  • Dopaminergic Activity :
    • Although less potent than PCA, 4-CPA still exhibits dopaminergic activity, contributing to its stimulant properties .
  • Potential Therapeutic Applications :
    • Due to its ability to modulate neurotransmitter levels, there is interest in investigating 4-CPA for potential therapeutic uses in treating mood disorders and attention deficit hyperactivity disorder (ADHD) .

Case Studies and Research Findings

A review of literature on 4-CPA reveals several key findings:

StudyFindings
Study ADemonstrated that 4-CPA administration led to significant increases in serotonergic activity without substantial dopaminergic side effects at therapeutic doses.
Study BReported neurotoxic effects comparable to PCA with prolonged serotonin depletion observed post-administration.
Study CSuggested potential use in mood enhancement therapies but warned against long-term use due to neurotoxicity concerns.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-chlorophenethylamine, and how do reaction conditions influence yield?

  • Methodological Answer : The most common synthesis involves the reduction of 4-chlorobenzyl cyanide. A lab-scale method uses potassium borohydride in ethanol at 25°C for 2 hours, followed by filtration, solvent removal via rotary evaporation, and purification with ethyl acetate . For industrial-scale production, catalytic hydrogenation with Raney nickel under controlled temperature/pressure is preferred to optimize purity and yield . Key variables affecting yield include reagent stoichiometry, solvent polarity, and reaction time.

Q. What are the primary biological targets of this compound, and how do its interactions differ from unsubstituted phenethylamine?

  • Methodological Answer : this compound acts as a partial-to-full agonist at serotonin receptors (5-HT1A, 5-HT2A, and 5-HT2C), with para-chlorine substitution enhancing receptor binding affinity compared to phenethylamine. In inositol phosphate assays, it demonstrates full agonism at 5-HT2A/2C, triggering IP3-mediated calcium release . The chlorine atom increases lipophilicity and metabolic stability, altering pharmacokinetics (e.g., prolonged half-life) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves (tested for chemical resistance), lab coats, and eye protection. Avoid skin/eye contact due to its irritant properties . Work under a fume hood to prevent inhalation. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Store in a cool, dry environment away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro receptor activity and in vivo pharmacological inactivity of this compound?

  • Methodological Answer : Despite in vitro receptor activation (e.g., 5-HT2A agonism), human trials at 500 mg orally showed no psychoactive effects . To investigate this discrepancy:

  • Bioavailability Analysis : Measure plasma concentrations via LC-MS to assess absorption/metabolic clearance.
  • Blood-Brain Barrier (BBB) Penetration : Use in situ perfusion models or PAMPA-BBB assays to evaluate permeability.
  • Metabolite Profiling : Identify active metabolites (e.g., via hepatic microsome incubations) that may contribute to off-target effects .

Q. What experimental strategies optimize the synthesis of this compound derivatives for enhanced serotonin receptor selectivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Introduce substituents at the ethylamine side chain (e.g., methyl groups) to modulate receptor binding.
  • Isotopic Labeling : Use <sup>13</sup>C or <sup>3</sup>H isotopes in the benzene ring to track metabolic pathways.
  • Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities for 5-HT receptor subtypes .

Q. How does this compound induce cytotoxicity in monoaminergic neurons, and what assays are suitable for mechanistic studies?

  • Methodological Answer : Cytotoxicity may arise from oxidative stress or mitochondrial dysfunction. Key assays include:

  • MTT Assay : Quantify cell viability post-exposure.
  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to measure reactive oxygen species.
  • Caspase-3 Activation : Assess apoptosis via Western blot or fluorometric kits.
  • Electrophysiology : Patch-clamp recordings to evaluate neuronal excitability changes .

Q. What analytical techniques are recommended for characterizing this compound purity and stability under varying environmental conditions?

  • Methodological Answer :

  • HPLC-UV/Vis : Quantify purity using a C18 column with acetonitrile/water mobile phase.
  • NMR Spectroscopy : Confirm structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ 7.2–7.4 ppm for aromatic protons).
  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via TLC or mass spectrometry .

Q. Data Interpretation and Experimental Design

Q. How should researchers address variability in this compound’s effects across different cell lines or animal models?

  • Methodological Answer :

  • Model Selection : Use serotonin receptor-knockout mice to isolate target-specific effects.
  • Dose-Response Curves : Establish EC50/IC50 values in primary neurons vs. immortalized lines (e.g., SH-SY5Y).
  • Cofactor Analysis : Control for variables like serum concentration or culture medium additives that may alter receptor expression .

Q. What statistical approaches are appropriate for analyzing dose-dependent cytotoxicity data in this compound studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. response) using GraphPad Prism.
  • ANOVA with Tukey’s Post Hoc Test : Compare multiple treatment groups.
  • Principal Component Analysis (PCA) : Identify clusters in multi-parametric datasets (e.g., combining viability, ROS, and caspase data) .

Q. Comparative and Mechanistic Analysis

Q. How does para-chlorine substitution in phenethylamine derivatives influence pharmacological profiles compared to meta- or ortho-substituted analogs?

  • Methodological Answer :
    Para-substitution enhances steric compatibility with serotonin receptors’ hydrophobic binding pockets, increasing affinity. Ortho-substituted analogs (e.g., 2-chlorophenethylamine) exhibit reduced activity due to steric hindrance, while meta-substituted derivatives show intermediate binding . Radioligand displacement assays (e.g., using [<sup>3</sup>H]ketanserin for 5-HT2A) quantify these differences .

Properties

IUPAC Name

2-(4-chlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXFXCKTIGELTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166018
Record name 4-Chlorophenethylamine
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Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156-41-2
Record name 2-(4-Chlorophenyl)ethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorophenethylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chlorophenethylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-chlorophenethylamine
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Synthesis routes and methods I

Procedure details

1-Chloro-4-(2-nitro-vinyl)-benzene (I-1a: 3.4 g, 0.0185 mmol) dissolved in dry THF (50 mL) was added dropwise to a stirred suspension of LAH (1.3 g, 0.03707 mmol) in dry THF (50 mL) over a period of 20 minutes at 0° C. under nitrogen atmosphere. The resulting mixture was stirred at 45° C. for 3 hours. The reaction was monitored by TLC (10% ethylacetate in hexane). The reaction mixture was cooled to room temperature, quenched with 10% NaOH solution (3 mL), and filtered through Celite® bed. The filtrate was washed with ethylacetate and concentrated under reduced pressure to afford 2.6 g of the crude product which was used in the next step without further purification.
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Synthesis routes and methods II

Procedure details

EP-A-1201642 therefore describes a process for preparing amines from halogenated aromatics with anhydrous ammonia. In order to prevent dehalogenation of the aromatic, a solid acidic cocatalyst is added. In Example 6, p-chloroacetophenone together with 1.6% by weight of Raney Co and 19% by weight of ZrO2, based on the reactant, in methanol, is reacted with ammonia to give p-chlorophenylethylamine in >98% yield.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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